2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Mechanism of Action
The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the specific substitutions on the tetrahydroquinoline ring. The mode of action would involve the compound’s interaction with these targets, leading to changes in cellular processes or signaling pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and patient-specific factors .
The result of the compound’s action would be observed at the molecular and cellular levels, and could include changes in cell function, signaling pathways, or gene expression .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate . Additionally, this compound can bind to specific protein receptors, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that bind to DNA and regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular processes, such as continuous modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites . Additionally, this compound can influence the activity of metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in the cellular uptake and efflux of various compounds . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYSGNWTNSMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.